molecular formula C14H11Cl2N B15020158 N-[(E)-(2,4-Dichlorophenyl)methylidene]-4-methylaniline

N-[(E)-(2,4-Dichlorophenyl)methylidene]-4-methylaniline

Cat. No.: B15020158
M. Wt: 264.1 g/mol
InChI Key: HTIPLZMXKZHMNF-UHFFFAOYSA-N
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Description

N-[(E)-(2,4-Dichlorophenyl)methylidene]-4-methylaniline is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2,4-Dichlorophenyl)methylidene]-4-methylaniline typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 4-methylaniline. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like glacial acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete formation of the Schiff base.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2,4-Dichlorophenyl)methylidene]-4-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the original amine and aldehyde.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Regeneration of 2,4-dichlorobenzaldehyde and 4-methylaniline.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(E)-(2,4-Dichlorophenyl)methylidene]-4-methylaniline has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in drug development, particularly as enzyme inhibitors.

    Industry: Utilized in the synthesis of dyes, pigments, and other organic compounds.

Mechanism of Action

The mechanism of action of N-[(E)-(2,4-Dichlorophenyl)methylidene]-4-methylaniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby interfering with their normal function.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N-[(E)-(2,6-Dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide

Uniqueness

N-[(E)-(2,4-Dichlorophenyl)methylidene]-4-methylaniline is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The dichloro substitution pattern can enhance the compound’s stability and its ability to form complexes with metal ions, making it distinct from other similar Schiff bases.

Properties

Molecular Formula

C14H11Cl2N

Molecular Weight

264.1 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-N-(4-methylphenyl)methanimine

InChI

InChI=1S/C14H11Cl2N/c1-10-2-6-13(7-3-10)17-9-11-4-5-12(15)8-14(11)16/h2-9H,1H3

InChI Key

HTIPLZMXKZHMNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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